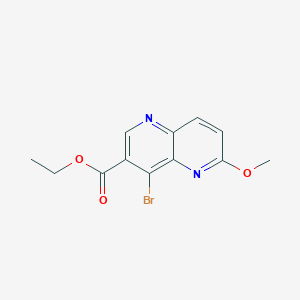

![molecular formula C8H9NO2 B3029695 3,4-二氢-2H-吡喃并[3,2-b]吡啶-4-醇 CAS No. 754149-09-2](/img/structure/B3029695.png)

3,4-二氢-2H-吡喃并[3,2-b]吡啶-4-醇

描述

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol is a heterocyclic compound that belongs to a class of organic compounds known as dihydropyranopyridines. These compounds are characterized by a fused pyran and pyridine ring system, which can exhibit a wide range of biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol has been explored through various methods. For instance, a protocol for the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans has been developed using four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones . Another approach involves the ultrasound-promoted synthesis of fused polycyclic compounds, which could potentially be adapted for the synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol . Additionally, the use of microwave-assisted, palladium-catalyzed C-H heteroarylation has been reported for the synthesis of related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol derivatives has been studied using X-ray diffraction, which provides detailed information about the tautomeric forms and the arrangement of atoms within the crystal lattice . This type of analysis is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of compounds similar to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol has been explored in various chemical reactions. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and their fused systems . The synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a one-pot three-component reaction demonstrates the versatility of these heterocyclic frameworks in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyranopyridines are influenced by their molecular structure. The review of the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans highlights the significance of these compounds in various fields, including their biological activities and applications in medicinal chemistry . The intramolecular inverse-electron-demand Diels-Alder reaction has been used to synthesize functionalized dihydropyrano[2,3-b]pyridines, which suggests that similar strategies could be applied to study the properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol .

科学研究应用

合成和化学性质

微波活化逆电子需求狄尔斯-阿尔德反应:3,4-二氢-2H-吡喃并[3,2-b]吡啶-4-醇使用逆电子狄尔斯-阿尔德反应合成。此过程涉及 3-甲硫基-1,2,4-三嗪与各种亲核试剂反应,导致形成多取代的 2,3-二氢呋喃并[2,3-b]吡啶和 3,4-二氢-2H-吡喃并[2,3-b]吡啶。微波活化显着提高了效率并缩短了反应时间 (Hajbi 等人,2007 年)。

合成取代化合物的策略:已经开发出一种合成功能化的 2,3-二氢呋喃并[2,3-b]吡啶和 3,4-二氢-2H-吡喃并[2,3-b]吡啶的策略。它涉及由 1,2,4-三嗪进行分子内逆电子需求狄尔斯-阿尔德反应,然后进行铃木、斯蒂尔和索诺加希拉等交叉偶联反应 (Hajbi 等人,2008 年)。

吡唑并[3,4-b]吡啶的合成:该化合物已用于合成吡唑并[3,4-b]吡啶,这是一组具有多种生物医学应用的杂环化合物。这些化合物由预先形成的吡唑或吡啶合成,它们的多种取代基有助于它们在生物医学领域的用途 (Donaire-Arias 等人,2022 年)。

生物和医学应用

合成药用化合物:吡喃并[3,2-b]吡喃,包括 3,4-二氢-2H-吡喃并[3,2-b]吡啶-4-醇等化合物,在医药和药物化学中发挥着重要作用。它们广泛的生物活性使它们成为合成各种天然和合成化合物(包括候选药物)的组成部分 (Borah 等人,2021 年)。

潜在的抗病毒和抗利什曼原虫剂:吡喃并[3,2-c]吡啶酮和吡喃并[4,3-b]吡喃与核苷的杂化物已被合成,并被评估为潜在的抗病毒和抗利什曼原虫剂。这些化合物显示出有希望的生物活性,突出了此类结构的药用价值 (Fan 等人,2010 年)。

属性

IUPAC Name |

3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4,6,10H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJIGHHXJKIVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665364 | |

| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

CAS RN |

754149-09-2 | |

| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)